molecular formula C4H5ClO4S B2458906 Methyl (E)-3-(chlorosulfonyl)acrylate CAS No. 1909358-76-4

Methyl (E)-3-(chlorosulfonyl)acrylate

Cat. No. B2458906
CAS RN: 1909358-76-4
M. Wt: 184.59
InChI Key: AUNIKAYCUXIJAK-NSCUHMNNSA-N
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Description

Methyl acrylate is an ester of acrylic acid and is used as a building block for homo- and copolymers . Methacrylates are derivatives of methacrylic acid and are mainly used to make poly(methyl methacrylate) and related polymers .


Synthesis Analysis

Methyl acrylate can be synthesized through esterification reactions between acrylic acid and polyol . The reaction engineering of this process has been worked out to provide the basis for selection of reactors .


Molecular Structure Analysis

Methyl acrylate forms homo- and copolymers. Copolymers of methyl acrylate can be prepared with acrylic acid and its salts, amides and esters, methacrylates, acrylonitrile, maleates, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters, and drying oils .


Chemical Reactions Analysis

Radicals formed spontaneously upon low temperature interaction between molecular chlorine and methyl acrylate and/or methyl methacrylate initiate reactions of polymerization and chlorination .


Physical And Chemical Properties Analysis

Methyl acrylate forms homo- and copolymers. Copolymers of methyl acrylate can be prepared with acrylic acid and its salts, amides and esters, methacrylates, acrylonitrile, maleates, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters, and drying oils .

Mechanism of Action

The mechanism of adsorption of the ionic polymers is a two-step process with initial cation adsorption that reverses the mineral surface charge, followed by adsorption of the polymer backbone through ion pairing .

Safety and Hazards

Methacrylates have a low toxicity and consumers are unlikely to come into direct contact with them in their raw form. In manufacturing settings, people who work with this material may experience irritation, an allergic reaction, or asthma trigger .

Future Directions

Dow announced an investment in methyl acrylate production to meet growing market demand. The new 50 kiloton nameplate capacity of methyl acrylate, set to be online in the first half of 2022, will be produced at St. Charles Operations in Louisiana, USA and will enable global growth with a focus on supplying North American demand .

properties

IUPAC Name

methyl (E)-3-chlorosulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNIKAYCUXIJAK-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-3-(chlorosulfonyl)acrylate

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